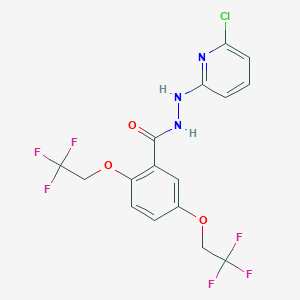

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Description

N'-(6-Chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a benzohydrazide derivative characterized by a central 2,5-bis(2,2,2-trifluoroethoxy)phenyl core linked to a 6-chloropyridin-2-yl group via a hydrazide bridge. The trifluoroethoxy substituents enhance lipophilicity and metabolic stability, while the hydrazide moiety provides reactivity for forming heterocyclic derivatives (e.g., thiazolidinones, oxadiazoles) . This compound is synthesized through sequential esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to form the hydrazide intermediate, followed by condensation with 6-chloro-2-pyridinecarbaldehyde .

Properties

IUPAC Name |

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF6N3O3/c17-12-2-1-3-13(24-12)25-26-14(27)10-6-9(28-7-15(18,19)20)4-5-11(10)29-8-16(21,22)23/h1-6H,7-8H2,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEDLBAOMMQIGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF6N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of the chloropyridine and trifluoroethoxybenzohydrazide intermediates. The chloropyridine can be synthesized through halogenation reactions, where pyridine is treated with chlorine under controlled conditions. The trifluoroethoxybenzohydrazide is prepared by reacting 2,5-dihydroxybenzoic acid with trifluoroethanol in the presence of a dehydrating agent, followed by hydrazide formation using hydrazine hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity starting materials, controlling reaction temperatures, and employing catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets. The compound’s trifluoroethoxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The chloropyridine moiety may also contribute to its biological activity by interacting with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other benzohydrazide derivatives but differs in substituent groups, which influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Hydrazide vs. Amide: The hydrazide group in the target compound allows cyclization into heterocycles (e.g., thiazolidinones), whereas amide derivatives like Flecainide exhibit rigidity and enhanced bioavailability .

- Substituent Effects : The 6-chloropyridinyl group in the target compound may enhance binding to pyridine-sensitive targets (e.g., kinases), contrasting with Flecainide’s piperidylmethyl group, which confers antiarrhythmic activity .

- Electron-Withdrawing Groups : Trifluoroethoxy groups in all analogs improve metabolic stability and membrane permeability .

Comparison of Yields :

- Benzohydrazide intermediate: 90% .

- Thiazolidinone derivatives: 70–85% .

- Oxadiazole derivatives: 75–88% .

- Target compound analog (CAS 1268669-63-1): 78% .

Impurity Profiles

Process-related impurities highlight structural similarities:

Biological Activity

N'-(6-chloropyridin-2-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, structural characteristics, and various biological activities of this compound, including antimicrobial, cytotoxic, and anticancer properties.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 6-chloropyridine with appropriate hydrazones. The structure features a benzohydrazide core with trifluoroethoxy substituents that enhance lipophilicity and biological activity.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H12ClF6N3O3

- CAS Number: 3800320

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related hydrazones suggest that structural modifications can lead to enhanced effectiveness against pathogens such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide | MRSA | ≤0.49 - 3.9 |

| N'-(6-chloropyridin-2-yl)-... | M. tuberculosis | Not specified |

Cytotoxicity and Anticancer Activity

The compound has shown promising results in cytotoxicity assays against various cancer cell lines including HeLa and A549. Studies demonstrated that it induces apoptosis in these cells, indicating potential use as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to DNA damage .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | Not specified | Apoptosis induction |

| A549 | Not specified | ROS generation |

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the synthesis of several hydrazone derivatives with varying degrees of antibacterial activity. The derivatives with trifluoromethyl groups showed enhanced efficacy against M. tuberculosis and other nontuberculous mycobacteria .

- Cytotoxic Studies : In vitro studies on mammalian cell lines revealed that the compound exhibited significant cytotoxicity without affecting normal cells at lower concentrations . This selectivity is crucial for therapeutic applications.

- Mechanistic Insights : Further investigation into the mechanism of action revealed that the compound interacts with DNA, exhibiting nuclease activity which is enhanced in the presence of oxidants like H₂O₂ . This interaction suggests potential for development into chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.